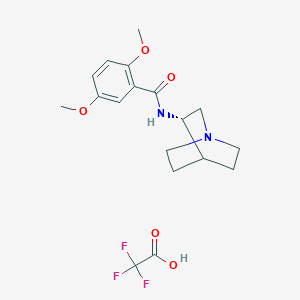

Psem 89S (tfa)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PSEM 89S TFA is a brain-penetrant and selective ion channels agonist . It is orthogonally selective for Q79G and L141F .

Chemical Reactions Analysis

PSEM 89S TFA is known to be a selective and brain penetrant agonist for the resulting ion channels . It is orthogonally selective for Q79G and L141F .Physical And Chemical Properties Analysis

PSEM 89S TFA has a molecular weight of 404.38 and a formula of C18H23F3N2O5 . It appears as a solid, off-white to light yellow in color . It is soluble to 100 mM in DMSO and to 100 mM in water .Scientific Research Applications

Activation of Cortical Neurons

PSEM 89S is a PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channel agonist . It can activate cortical neurons expressing PSAM L141F,Y115F-5-HT3 chimeric ion channels . This application is particularly useful in neuroscience research where the activation of specific neurons can help understand their function .

Inhibition of Neuronal Activity

In addition to activating certain neurons, PSEM 89S can also inhibit the activity of neurons expressing PSAM L141F-GlyR in vitro . This ability to selectively inhibit neuronal activity can be used to study the role of specific neurons in various neurological processes .

Suppression of Feeding

PSEM 89S has been shown to silence hypothalamic AGRP neurons transfected with PSAM L141F-GlyR chimeric ion channels in mice in vivo . This leads to the suppression of feeding , providing a potential tool for studying feeding behaviors and disorders .

Probing the Role of Spinal Dorsal Horn Neurons

PSEM 89S can be used to probe the behavioral role of specific dorsal horn excitatory interneuron populations in acute sensation and persistent pain . This is done using an ion channel-based inhibitory designer receptor, PSAM L141F-GlyR .

Intraspinal Injection

PSEM 89S can be delivered intraspinally . This method of delivery can be used to study the role of spinal cord neurons in various behaviors and conditions .

Brain Penetration

PSEM 89S is brain penetrant . This means it can cross the blood-brain barrier, which makes it a valuable tool for studying brain function and disorders .

Mechanism of Action

Target of Action

Psem 89S (tfa) primarily targets the PSAM L141F-GlyR and PSAM L141F,Y115F-5-HT3 chimeric ion channels . These ion channels play a crucial role in the transmission of signals in neurons .

Mode of Action

Psem 89S (tfa) acts as a selective agonist for these chimeric ion channels . It activates cortical neurons expressing PSAM L141F,Y115F-5-HT3 chimeric ion channels and inhibits the activity of neurons expressing PSAM L141F-GlyR .

Biochemical Pathways

The activation of these chimeric ion channels by Psem 89S (tfa) affects the neuronal signaling pathways

Pharmacokinetics

It is known that psem 89s (tfa) is brain penetrant , indicating that it can cross the blood-brain barrier and exert its effects directly on the brain neurons .

Result of Action

The activation of the PSAM L141F,Y115F-5-HT3 chimeric ion channels by Psem 89S (tfa) leads to the activation of cortical neurons . Conversely, the inhibition of neurons expressing PSAM L141F-GlyR results in the silencing of hypothalamic AGRP neurons . This silencing leads to the suppression of feeding in mice .

Safety and Hazards

properties

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-2,5-dimethoxybenzamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.C2HF3O2/c1-20-12-3-4-15(21-2)13(9-12)16(19)17-14-10-18-7-5-11(14)6-8-18;3-2(4,5)1(6)7/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,17,19);(H,6,7)/t14-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKCNNXBIUCCJJ-PFEQFJNWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2CN3CCC2CC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)N[C@@H]2CN3CCC2CC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Psem 89S tfa | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2683580.png)

![4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2683582.png)

![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)

![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)

![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2683596.png)